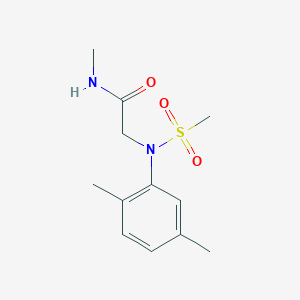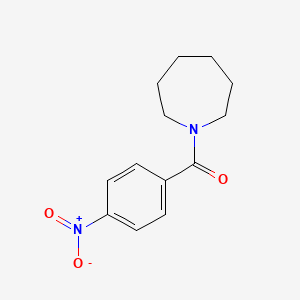![molecular formula C19H18N4 B5857845 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5857845.png)
5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in a variety of cellular processes, including glucose metabolism, cell proliferation, and apoptosis. In
作用機序
5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine is a potent inhibitor of glycogen synthase kinase-3 (5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine), an enzyme that plays a critical role in a variety of cellular processes. 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine is involved in the regulation of glucose metabolism, cell proliferation, and apoptosis. By inhibiting 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine, 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine has been shown to have neuroprotective effects, as well as potential therapeutic applications in diabetes, cancer, and inflammation.
Biochemical and Physiological Effects:
5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine has been shown to have a variety of biochemical and physiological effects. In animal models of Alzheimer's disease, it has been shown to reduce amyloid-beta deposition and improve cognitive function. In animal models of Parkinson's disease, it has been shown to protect dopaminergic neurons and improve motor function. Additionally, it has been investigated as a potential treatment for diabetes, cancer, and inflammation.
実験室実験の利点と制限
One advantage of using 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine in lab experiments is its potent inhibitory effects on 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine. This allows for the investigation of the role of 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine in a variety of cellular processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for the study of 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine. One direction is the investigation of its potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. Additionally, the development of more selective 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine inhibitors may lead to the development of more effective treatments for a variety of diseases. Finally, the investigation of the potential side effects of this compound will be important for the development of safe and effective treatments.
合成法
The synthesis of 5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine involves the reaction of 2,3-diaminophenazine with 4-methyl-1-piperidinylmethyl chloride in the presence of potassium carbonate. The reaction is carried out in a solvent mixture of N,N-dimethylformamide and toluene at elevated temperatures. The resulting product is purified through column chromatography, yielding a white solid with a melting point of 267-269°C.
科学的研究の応用
5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and stroke. Additionally, it has been investigated as a potential treatment for diabetes, cancer, and inflammation.
特性
IUPAC Name |
5-methyl-9-pyrrolidin-1-ylbenzimidazolo[2,1-a]phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4/c1-13-15-6-2-3-7-16(15)19-20-17-9-8-14(22-10-4-5-11-22)12-18(17)23(19)21-13/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEUHTVTYBCRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=CC(=C3)N4CCCC4)N=C2C5=CC=CC=C15 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Benzimidazo[2,1-a]phthalazine, 5-methyl-9-(1-pyrrolidinyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)


![6-tert-butyl-2-{[(4,5-dibromo-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5857802.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzamide](/img/structure/B5857812.png)


![N-{4-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5857857.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamide](/img/structure/B5857865.png)
